molecular formula C8H15NO3 B175082 N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide CAS No. 156353-01-4

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B175082
M. Wt: 173.21 g/mol
InChI Key: QURBKRFUFINPQC-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (MMTPC) is a synthetic compound that has been studied extensively for its potential applications in scientific research .


Molecular Structure Analysis

The molecular formula of MMTPC is C8H15NO3, and its molecular weight is 173.21 . The SMILES representation is CN(C(=O)C1CCOCC1)OC . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of MMTPC are not fully detailed in the search results. It is known that the compound has a molecular weight of 173.21 . More specific properties like boiling point, melting point, and density are not available in the search results .

Scientific Research Applications

Chemical Structure and Properties

  • The study by Reis et al. (2013) discusses compounds like 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, which share structural similarities with N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide. These compounds exhibit unique crystallization and molecular conformation properties, revealing insights into the structural characteristics of similar compounds (Reis et al., 2013).

Synthesis and Optimization

  • Ikemoto et al. (2005) describe the practical synthesis of an orally active compound, which involves a molecule structurally related to N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide. This research contributes to understanding the synthetic pathways and methods for similar compounds (Ikemoto et al., 2005).

Antimicrobial Activities

  • Aytemir et al. (2003) investigated the antimicrobial properties of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, demonstrating the potential of similar compounds in antimicrobial applications. The study indicates that certain derivatives exhibit significant antibacterial and antifungal activities (Aytemir et al., 2003).

Anticancer and Antitumor Activities

  • Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells. This study suggests potential anticancer applications for structurally related compounds (Hassan et al., 2014).

Application in Organic Synthesis

  • Agekyan et al. (2015) conducted research on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. This research provides insights into the utilization of similar compounds in the synthesis of complex organic molecules (Agekyan et al., 2015).

Advanced Material Applications

  • Yang et al. (2007) developed red dopants for organic light-emitting diodes (OLEDs) using pyran-containing emitters. The study shows the application of similar compounds in the field of advanced materials, particularly in electronic device manufacturing (Yang et al., 2007).

Safety And Hazards

The safety and hazards associated with MMTPC are not explicitly mentioned in the search results. It is generally recommended to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions of MMTPC are not specified in the search results. As a research compound, its potential applications could be numerous, depending on the outcomes of ongoing and future studies .

properties

IUPAC Name

N-methoxy-N-methyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURBKRFUFINPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630965
Record name N-Methoxy-N-methyloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

CAS RN

156353-01-4
Record name N-Methoxy-N-methyloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methyloxane-4-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (1.23 g, 12.7 mmol) and N-methylmorpholine (3.80 mL, 34.5 mmol) were dissolved in DCM (20 mL) and a solution of oxane-4-carbonyl chloride (1.71 g, 11.5 mmol) in DCM (20 mL) was added drop-wise. The reaction mixture was stirred for 2 h, then diluted to 200 mL with DCM, washed with 1 M aq HCl (2×100 mL), 1M aq Na2CO3 (100 mL) and water (100 mL), dried (MgSO4) and concentrated in vacuo to give the crude title compound as a yellow oil (1.87 g, 94%). LCMS (ES+): 174.1 (M+H)+.
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1.23 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of tetrahydro-2H-pyran-4-carboxylic acid 1 (4.0 g, 31 mmol) in DCM (65 mL) was added sequentially N,O-dimethylhydroxylamine hydrochloride (3.3 g, 34 mmol), 4-methylmorpholine (7.4 mL, 68 mmol), and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (6.5 g, 34 mmol). The resulting mixture was stirred at RT for 18 h. At that time, the reaction was diluted with 1N HCl and EtOAc and stirred vigorously until both phases cleared. The phases were separated, and the aqueous layer was extracted with EtOAc. The organic portions were combined, washed with brine, dried over MgSO4, filtered, and concentrated. The crude residue was subjected to column chromatography (120 g silica, 80 ml/min, 0% to 100% EtOAc/hexanes) to give N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide 2 (4.3 g, 24.8 mmol, 81%). LCMS for 2 (conditions D): tR=1.12 min, m/e=174.3 (M+H, base).
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4 g
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Synthesis routes and methods IV

Procedure details

To a suspension of tetrahydro-2H-pyran-4-carboxylic acid (9.0 g, 69.2 mmol) in CH2Cl2 (300 mL) was added N,O-dimethylhydroxylamine hydrochloride (8.05 g, 83.0 mmol), 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide (20.0 g, 103.8 mmol) and triethylamine (17.5 g, 173.0 mmol) at 29° C. under N2. The reaction was stirred at 29° C. for 24 hrs. Then the mixture was filtered and the filtrate was washed with 1M HCl and saturated aqueous NaHCO3. The organic layer was concentrated in vacuo to give N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (7.1 g, 59.7%) as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 4.02-3.98 (m, 2H), 3.69 (s, 3H), 3.47-3.41 (m, 2H), 3.17 (s, 3H), 2.90 (t, J=11.6 Hz, 3H), 1.90-1.82 (m, 2H), 1.81-1.62 (m, 2H).
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9 g
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300 mL
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Synthesis routes and methods V

Procedure details

Methyl tetrahydropyran-4-carboxylate (1.33 mL, 10.0 mmol) was dissolved in THF (20 mL), and N,O-dimethylhydroxylamine hydrochloride (1.51 g, 15.5 mmol) added thereto, then the mixture was stirred. Under an argon atmosphere, THF solution of isopropyl magnesium chloride (2.0 mol/L; 15.0 mL, 30.0 mmol) was added dropwise to the reaction mixture at −30° C., and the mixture was stirred at −5° C. for 1 hour. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The resulting residue was purified by distillation under reduced pressure to give N-methoxy-N-methyltetrahydropyran-4-carboxamide (1.00 g, 58%). Boiling point: 125-129° C./8.0 hPa, 1H NMR (CDCl3, δ ppm): 1.57-1.66 (m, 2H), 1.77-1.93 (m, 2H), 2.85-2.94 (m, 1H), 3.18 (s, 3H), 3.44 (ddd, J=2.4, 11.9, 11.9 Hz, 2H), 3.69 (s, 3H), 4.00 (ddd, J=2.4, 11.9, 11.9 Hz, 2H). Step 2: 2-(Benzoimidazol-2-yl)-4-(2-furyl)thiazole (167 mg, 0.625 mmol) obtained in Reference Example 562 was dissolved in THF (5 mL). To the solution was added n-hexane solution of n-butyl lithium (1.58 mol/L; 1.01 mL, 1.56 mmol) at −78° C. under an argon atmosphere, and the mixture was stirred at −78° C. for 10 minutes. The THF solution (1 mL) of N-methoxy-N-methyltetrahydropyran-4-carboxamide (270 mg, 1.56 mmol) obtained in Step 1 was added dropwise to the mixture, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was then poured into a saturated ammonium chloride aqueous solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give a title compound (191 mg, 81%).
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1.33 mL
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1.51 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Luo, CL Li, P Ji, Y Zhou, J Gui, L Chen, Y Yin… - Chem, 2023 - cell.com
Here, we document the reinvention of aryne chemistry with "old" o-diiodoarenes as aryne progenitors. We have established a NaH-mediated activation strategy for the generation of …
Number of citations: 2 www.cell.com
IC Dos Reis - 2021 - search.proquest.com
The development of new methodologies in organic chemistry is of great importance. In fact, the discovery and creation of new reactions frequently uncovers new chemical reactivities …
Number of citations: 2 search.proquest.com

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